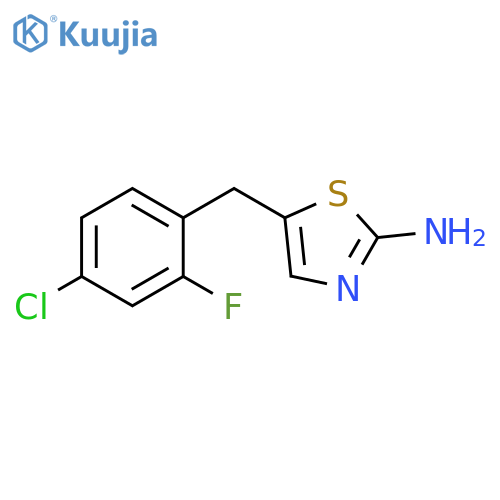Cas no 926261-07-6 (5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine)

926261-07-6 structure
商品名:5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine
CAS番号:926261-07-6
MF:C10H8ClFN2S
メガワット:242.700323104858
CID:5229490
5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine 化学的及び物理的性質
名前と識別子
-
- 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine
- 2-Thiazolamine, 5-[(4-chloro-2-fluorophenyl)methyl]-
- 5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine
-
- インチ: 1S/C10H8ClFN2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)
- InChIKey: YGCLBUDQKCAJMU-UHFFFAOYSA-N
- ほほえんだ: S1C(CC2=CC=C(Cl)C=C2F)=CN=C1N
5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-250mg |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 250mg |
¥15678.00 | 2024-04-25 | |
| Enamine | EN300-58257-0.5g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
| Enamine | EN300-58257-1.0g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
| Enamine | EN300-58257-0.25g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
| Enamine | EN300-58257-10.0g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-50mg |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 50mg |
¥14320.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-1g |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 1g |
¥15698.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-100mg |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 100mg |
¥17280.00 | 2024-04-25 | |
| Enamine | EN300-58257-0.1g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
| Enamine | EN300-58257-0.05g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.05g |
$612.0 | 2025-03-15 |
5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
926261-07-6 (5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
